REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:13])[CH2:7][CH:8]([CH3:12])[O:9]2)=[CH:4][CH:3]=1.[N+:14]([O-])([OH:16])=[O:15].O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:13])[CH2:7][CH:8]([CH3:12])[O:9]2)=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15]
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Name
|
|
Quantity
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4.56 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(CC(OC2=C1)C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice
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Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
cooled in an acetone-ice bath
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Type
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EXTRACTION
|
Details
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extracted with 200 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
|
washed 4×50 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The latter was chromatographed on 500 cc silica gel
|
Type
|
WASH
|
Details
|
initially eluting with 5 liters 1:10 diethyl ether
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Type
|
CUSTOM
|
Details
|
hexane to remove
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(CC(OC2=C1)C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |